The compound can be synthesized from N,N-dimethylaniline and diazepane derivatives. Its classification falls into the realm of pharmaceutical intermediates, specifically within the category of nitrogen-containing heterocycles, which are often explored for their biological activities.
The synthesis of 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline can be approached through several methods:
The molecular structure of 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline can be analyzed based on its components:
The compound can participate in various chemical reactions:
The mechanism of action for compounds like 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline often involves:
Experimental studies suggest that modifications to the diazepane structure can enhance pharmacological properties such as anti-inflammatory or antimicrobial activities .
The compound has potential applications in various scientific fields:
The compound 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline integrates two privileged scaffolds: the N,N-dimethylaniline moiety and the 1,4-diazepane ring. The N,N-dimethylaniline component (C₈H₁₁N) features a tertiary amine with electron-donating methyl groups attached to a phenyl ring, enhancing its electron-rich character and enabling electrophilic interactions [1] [7]. This unit is linked via a carbonyl group to 1,4-diazepane—a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4. The diazepane ring adopts a semi-rigid boat conformation, providing spatial flexibility for target binding while maintaining moderate planarity due to the amide linker [6] [8].
This hybrid architecture positions the compound as a multifunctional pharmacophore. The diazepane nitrogen atoms serve as hydrogen-bond acceptors, while the carbonyl group acts as a hydrogen-bond acceptor and a conformational stabilizer. The N,N-dimethylaniline group contributes hydrophobic and π-stacking capabilities, crucial for penetrating biological membranes and interacting with aromatic residues in proteins [8] [10]. Such features align with Lipinski’s "rule of five," ensuring drug-likeness: molecular weight <500 Da, limited hydrogen-bond donors (<5), and balanced lipophilicity (cLogP ~2.5) [8].
Table 1: Key Molecular Descriptors of 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline
Property | Value/Description | Significance |
---|---|---|
Core Scaffolds | N,N-dimethylaniline + 1,4-diazepane | Combines electron-rich aromatic and flexible heterocycle |
Key Functional Groups | Tertiary amine, carbonyl, diazepane N-atoms | Enables H-bonding, electrostatic interactions |
Conformation | Semi-rigid (boat-like diazepane) | Balances flexibility and target complementarity |
Electron Density | High at N,N-dimethylaniline site | Facilitates π-stacking and charge transfer |
The 1,4-diazepane unit in this compound is a critical precursor for bifunctional chelators used in radiopharmaceuticals. Its nitrogen atoms can be functionalized with carboxylate or hydroxamate groups to form octadentate ligands optimized for radiometals like zirconium-89 (⁸⁹Zr). Compared to traditional chelators (e.g., deferoxamine, DFO), diazepane-based systems like AAZTA (1,4-bis(carboxymethyl)-6-amino-6-methylperhydro-1,4-diazepine) exhibit superior kinetics:
The carbonyl bridge in 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline allows conjugation to targeting vectors (e.g., antibodies) via the N,N-dimethylaniline group. This preserves chelation efficacy while enabling precise delivery for immuno-PET imaging. Recent studies show that derivatives with extended linkers (e.g., pentanoic acid) improve tumor-to-background ratios by reducing nonspecific binding [6].
Table 2: Comparison of Diazepane-Based Chelators vs. Traditional Agents
Parameter | Diazepane-Based Chelators | Traditional Chelators (e.g., DFO) |
---|---|---|
Radiolabeling Time | 15–30 min (pH 6–7) | 30–90 min (pH 7) |
Stability (⁸⁹Zr) | >95% over 72 h | 80–90% over 72 h |
Conjugation Site | Carboxylate/squaramide on aniline | Isothiocyanate on benzene ring |
Biodistribution | Enhanced clearance from liver/kidney | Residual retention in organs |
The 1,4-diazepane scaffold emerged in 1899 but gained prominence in the 1960s with Hoffmann-La Roche’s synthesis of chlordiazepoxide—the first benzodiazepine anxiolytic [8]. Early routes to diazepanes relied on linear syntheses, such as Hofmann’s alkylation of aniline with iodomethane (1850) or acid-catalyzed reactions of aniline with methanol [1] [7]. These methods suffered from poor regioselectivity and low yields (<50%).
A paradigm shift occurred with the adoption of multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR). By reacting methyl anthranilate, isocyanides, Boc-glycinal, and carboxylic acids, chemists achieved 1,4-benzodiazepin-6-ones in three steps with yields up to 68% [3]. Modern innovations include microwave-assisted cyclization (30 min vs. 48 h traditionally) and post-condensation modifications to introduce diversity at C3/N4 of the diazepane ring [3] [10].
The scaffold’s versatility is evident in its application spectrum:
Table 3: Evolution of Key 1,4-Diazepane Synthesis Methods
Era | Method | Yield Range | Advantages/Limitations |
---|---|---|---|
1850–1950 | Aniline + CH₃I/H⁺ (Hofmann) | 30–40% | Simple; low regioselectivity |
1960s | Acid-catalyzed alkylation | 40–60% | Scalable; requires high pressure |
2000s | Ugi-4CR + deprotection-cyclization | 50–68% | High diversity; orthogonal functional groups |
Present | Microwave-assisted Ugi-4CR | 70–85% | Rapid (30 min); optimized for electron-poor substrates |
Tables of Compounds Mentioned
Table 4: Structurally Related Compounds and Their Roles
Compound Name | Role in Development |
---|---|
N,N-Dimethylaniline (DMA) | Electron-rich precursor for dyes (e.g., crystal violet) |
1,4-Diazepane (Homopiperazine) | Core scaffold for bifunctional chelators (e.g., AAZTA) |
Chlordiazepoxide | First benzodiazepine anxiolytic (1960) |
YM-96765 | Factor Xa inhibitor with 1,4-diazepane core |
AAZTA5 | Diazepane-based ⁸⁹Zr-chelator for immuno-PET |
Table 5: Key Bioactive Derivatives
Derivative Structure | Biological Activity |
---|---|
6a–6o (1,4-Diazepane-piperidine hybrids) | Antimicrobial vs. Gram+/Gram– bacteria |
BET Bromodomain Inhibitors | Epigenetic modulation in cancer/inflammation |
DATA5m (Pentanoic acid-linked diazepane) | Improved ⁸⁹Zr-chelator for antibody conjugation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1